molecular formula C12H13Cl2NO3 B8414022 4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester

4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester

Cat. No. B8414022
M. Wt: 290.14 g/mol
InChI Key: UENODNOLVAUFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester is a useful research compound. Its molecular formula is C12H13Cl2NO3 and its molecular weight is 290.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobutyryl)amino-2-chlorobenzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

methyl 2-chloro-4-(4-chlorobutanoylamino)benzoate

InChI

InChI=1S/C12H13Cl2NO3/c1-18-12(17)9-5-4-8(7-10(9)14)15-11(16)3-2-6-13/h4-5,7H,2-3,6H2,1H3,(H,15,16)

InChI Key

UENODNOLVAUFTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)NC(=O)CCCCl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-chlorobenzoic acid methyl ester hydrochloride (0.52 g) and DIEA (0.27 mL) in CH2Cl2 (20 mL) at 0° C. under N2 was added 4-chlorobutyryl chloride (0.3 mL) and the mixture was stirred for 4 h at that temperature. DMAP (0.23 mmol) was added and the mixture was stirred at room temperature overnight. 4-Chlorobutyryl chloride (0.3 mL) and DIEA (0.09 mL) were added and the mixture was stirred for 24 h. The mixture was diluted with CH2Cl2 (100 mL) and the solution was washed successively with 1N HCl, std. NaHCO3, brine, dried and evaporated. The residue was purified by column chromatography (silica gel; eluent: hexane/EtOAc 3:1) to yield 4-(4-chlorobutyryl)amino-2-chlorobenzoic acid methyl ester (0.64 g). ESMS: m/z 290 (MH+).
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.23 mmol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.